2-Chloro-1-(2,4-dimethylphenyl)ethanone

Organic synthesis Nucleophilic substitution Leaving group ability

2-Chloro-1-(2,4-dimethylphenyl)ethanone (CAS 2623-45-2), also referred to as 2,4-dimethylphenacyl chloride or ω-chloro-2′,4′-dimethylacetophenone, is a chlorinated acetophenone derivative (C₁₀H₁₁ClO, MW 182.65 g/mol) bearing a reactive α-chloro ketone functionality and a 2,4-dimethyl-substituted aromatic ring. It has been assigned NSC numbers 1795 and 409123 by the National Cancer Institute for screening evaluation.

Molecular Formula C10H11ClO
Molecular Weight 182.64 g/mol
CAS No. 2623-45-2
Cat. No. B1616211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(2,4-dimethylphenyl)ethanone
CAS2623-45-2
Molecular FormulaC10H11ClO
Molecular Weight182.64 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)CCl)C
InChIInChI=1S/C10H11ClO/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-5H,6H2,1-2H3
InChIKeySJMUGKXTDUSEOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1-(2,4-dimethylphenyl)ethanone Overview


2-Chloro-1-(2,4-dimethylphenyl)ethanone (CAS 2623-45-2), also referred to as 2,4-dimethylphenacyl chloride or ω-chloro-2′,4′-dimethylacetophenone, is a chlorinated acetophenone derivative (C₁₀H₁₁ClO, MW 182.65 g/mol) bearing a reactive α-chloro ketone functionality and a 2,4-dimethyl-substituted aromatic ring [1]. It has been assigned NSC numbers 1795 and 409123 by the National Cancer Institute for screening evaluation . The compound is commercially available from multiple suppliers at purities typically ≥95%, with batch-specific QC documentation including NMR, HPLC, and GC .

Why 2-Chloro-1-(2,4-dimethylphenyl)ethanone Is Not Substitutable


Generic substitution among phenacyl halide building blocks is contraindicated because the 2,4-dimethyl substitution pattern and the chlorine leaving group jointly define a reactivity and safety profile that is materially different from both the unsubstituted phenacyl chloride (CAS 532-27-4) and the 2-bromo analog (CAS 26346-85-0). The 2,4-dimethyl groups introduce steric shielding at the carbonyl carbon, modulating nucleophilic attack rates [1], while the C–Cl bond (~327 kJ/mol) offers slower, more controllable leaving group departure compared to C–Br (~285 kJ/mol), enabling chemoselectivity in multi-step sequences [2]. Furthermore, 2,4-dimethylphenacyl chloride is classified solely as Eye Irritant Category 2 (H319, Signal: Warning), whereas unsubstituted phenacyl chloride carries Danger-level hazard statements (H300, H318, H334) that impose far more stringent handling and shipping requirements . These differences make simple one-for-one interchange scientifically and logistically unsound.

Quantitative Differentiation Evidence


Leaving Group Reactivity: Chloro vs. Bromo

The C–Cl bond dissociation energy in 2-chloro-1-(2,4-dimethylphenyl)ethanone is approximately 327 kJ/mol, substantially higher than the C–Br bond (~285 kJ/mol) in the corresponding 2-bromo analog (CAS 26346-85-0) [1]. In SN2 displacement reactions, bromide is a superior leaving group by approximately one order of magnitude in relative rate under identical conditions [2]. The chloro derivative's attenuated reactivity reduces competing elimination pathways and unwanted polyalkylation, which is critical when the nucleophile is also a base or when the downstream product is acid-sensitive. This kinetic difference has been exploited in a published synthesis where 2,4-dimethylphenacyl chloride was selectively reacted with acetic acid to yield 2,4-dimethylphenacyl acetate (m.p. 43–45°C) without competing bromide-mediated side reactions [3].

Organic synthesis Nucleophilic substitution Leaving group ability Chemoselectivity

GHS Safety Classification: Eye Irritant vs. Danger

According to Regulation (EC) No 1272/2008, 2-chloro-1-(2,4-dimethylphenyl)ethanone is classified exclusively as Eye Irritant Category 2 (H319: Causes serious eye irritation) with Signal Word 'Warning' and no dermal, inhalational, or organ toxicity hazard statements . In stark contrast, unsubstituted phenacyl chloride (CAS 532-27-4) carries a GHS 'Danger' classification with hazard statements H300 (Fatal if swallowed), H311+H331 (Toxic in contact with skin/if inhaled), H315 (Skin irritation), H318 (Serious eye damage), and H334 (Respiratory sensitization) [1]. This differential means 2,4-dimethylphenacyl chloride can be shipped as a non-dangerous good under Limited Quantity provisions and stored under standard chemical inventory conditions, whereas phenacyl chloride requires HazMat shipping, specialized containment, and enhanced PPE protocols .

Chemical safety GHS classification Procurement compliance Hazard communication

Physicochemical Profile Differentiation

2-Chloro-1-(2,4-dimethylphenyl)ethanone possesses a density of 1.107 g/cm³, a calculated LogP of 2.72, and a boiling point of 276°C at 760 mmHg . These values position it between the non-halogenated parent compound 1-(2,4-dimethylphenyl)ethanone (density 0.997 g/mL, boiling point ~246°C at 760 mmHg) and the bromo analog 2-bromo-1-(2,4-dimethylphenyl)ethanone (density ~1.362 g/cm³, boiling point ~281°C) . The intermediate LogP of 2.72 enables efficient liquid-liquid extraction recovery from aqueous reaction mixtures while avoiding the excessive lipophilicity (LogP ~3.5+ estimated for the bromo analog) that can complicate chromatographic purification. The boiling point of 276°C allows vacuum distillation as a purification option without the thermal degradation risk associated with higher-boiling analogs.

Physicochemical properties Chromatographic behavior Extraction efficiency LogP

Ortho-Methyl Steric Shielding Effect

The 2-methyl group in 2-chloro-1-(2,4-dimethylphenyl)ethanone introduces steric congestion adjacent to the carbonyl carbon (C=O). Published mechanistic studies on phenacyl chloride reactivity demonstrate that the carbonyl group polarizes the adjacent C–Cl bond, rendering the methylene carbon highly electrophilic; however, the ortho-methyl substituent creates a steric barrier that retards nucleophilic approach to the carbonyl carbon while leaving the methylene CH₂Cl site accessible [1]. This steric differentiation is absent in unsubstituted phenacyl chloride (CAS 532-27-4) and in para-only substituted analogs. The consequence is a shift in the product distribution when ambident nucleophiles are employed: with 2,4-dimethylphenacyl chloride, nucleophilic attack is directed preferentially toward the α-methylene carbon (SN2 displacement of chloride) rather than the carbonyl carbon (nucleophilic acyl substitution), a selectivity documented in reactions with methoxide ion where acetal formation via carbonyl attack competes with SN2 displacement [2].

Steric hindrance Regioselectivity Nucleophilic acyl substitution Ortho-substituent effect

Synthetic Application: Antimicrobial α-Triazolyl Chalcone

2-Chloro-1-(2,4-dimethylphenyl)ethanone has been employed as a key electrophilic building block in the synthesis of α-triazolyl chalcones via Claisen-Schmidt condensation followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. In this published synthetic route (European Journal of Medicinal Chemistry, 2014), the compound was first converted to 1-(2,4-dimethylphenyl)-2-(1,2,4-triazol-1-yl)ethanone, which was subsequently condensed with aromatic aldehydes. The resulting α-triazolyl chalcone derivative 9a exhibited a minimum inhibitory concentration (MIC) of 4 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and Micrococcus luteus, a potency described as 'comparable or even superior to reference drugs' . This specific application is enabled by the unique combination of the electrophilic α-chloro ketone and the 2,4-dimethylphenyl scaffold; the chloro substituent serves as the leaving group for triazole installation, while the dimethyl groups contribute to the lipophilic character needed for membrane penetration.

Antimicrobial agents Chalcone synthesis MRSA Click chemistry

Traceable Quality Control and Commercial Availability

2-Chloro-1-(2,4-dimethylphenyl)ethanone is stocked by multiple international suppliers (Bidepharm, Enamine, BOC Sciences, American Custom Chemicals Corporation, AKSci) at purities ranging from 95% to 97% . Critically, Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC analyses, enabling verification of identity and purity before use . In contrast, the bromo analog (CAS 26346-85-0) is less broadly stocked and is often described as a 'sticky yellow solid' requiring refrigerated storage (2–8°C) to prevent decomposition , while the chloro compound is a stable solid storable at room temperature in a dry environment. Sigma-Aldrich lists 2-chloro-1-(2,4-dimethylphenyl)ethanone under AldrichCPR (Catalog OTV000341) as part of its collection of unique chemicals for early discovery .

Quality control Analytical characterization Supplier reliability Batch traceability

Procurement and Application Scenarios


Chemoselective Mono-Alkylation for Complex Synthesis

Programs involving sequential nucleophilic substitutions where the first displacement must proceed without triggering elimination or polyalkylation should select the chloro derivative over the bromo analog. The ~10-fold slower SN2 displacement rate of chloride (vs. bromide) provides a wider kinetic window for reaction monitoring and quenching at the mono-substitution stage [1]. This is especially relevant in medicinal chemistry campaigns constructing focused libraries where the phenacyl scaffold serves as a central linchpin for divergent functionalization.

Minimized HazMat Shipping and Handling

Academic and industrial laboratories operating under institutional chemical safety plans that restrict 'Danger'-classified substances should procure 2-chloro-1-(2,4-dimethylphenyl)ethanone rather than unsubstituted phenacyl chloride. The GHS 'Warning' classification (Eye Irrit. 2, H319 only) eliminates the need for HazMat shipping surcharges ($50–$178 per domestic FedEx shipment) and simplifies institutional review board and safety committee approvals . This enables small-scale pilot studies to proceed without the administrative burden associated with Toxic (T) classified reagents.

Antimicrobial α-Triazolyl Chalcone Synthesis

Following the published route of Yin et al. (2014), 2-chloro-1-(2,4-dimethylphenyl)ethanone can be converted via nucleophilic substitution with 1,2,4-triazole followed by Claisen-Schmidt condensation with aromatic aldehydes to access α-triazolyl chalcones [2]. The 2,4-dimethyl substitution on the aromatic ring contributes lipophilicity favorable for membrane penetration, and the derived chalcone 9a has demonstrated MICs of 4 μg/mL against MRSA. This application provides a validated 'line-of-sight' from procurement to bioactive molecule, supporting grant proposals and project initiation documents.

HPLC and Extraction Method Development

With its well-defined LogP (2.72), density (1.107 g/cm³), and boiling point (276°C), 2-chloro-1-(2,4-dimethylphenyl)ethanone serves as an excellent reference standard for developing and validating reverse-phase HPLC methods, liquid-liquid extraction protocols, and distillation parameters for moderately lipophilic aromatic ketones . Its intermediate LogP ensures predictable retention behavior on C18 columns, and the availability of batch-specific NMR and HPLC QC data from commercial suppliers supports its use as a system suitability standard.

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